molecular formula C7H8BrFS B1492082 2-(1-Bromo-2-fluoropropan-2-yl)thiophene CAS No. 2092065-19-3

2-(1-Bromo-2-fluoropropan-2-yl)thiophene

Cat. No.: B1492082
CAS No.: 2092065-19-3
M. Wt: 223.11 g/mol
InChI Key: DWTAZTPOVMVSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromo-2-fluoropropan-2-yl)thiophene is a chemical compound characterized by a thiophene ring substituted with a 1-bromo-2-fluoropropan-2-yl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromo-2-fluoropropan-2-yl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the reaction of thiophene with bromine and fluorine sources under controlled conditions. The reaction can be carried out in the presence of a suitable catalyst to ensure the selective introduction of bromine and fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products and environmental impact. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromo-2-fluoropropan-2-yl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce corresponding saturated compounds.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1-Bromo-2-fluoropropan-2-yl)thiophene has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in cross-coupling reactions and other synthetic transformations.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets.

  • Industry: Its unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-Bromo-2-fluoropropan-2-yl)thiophene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(1-Bromo-2-fluoropropan-2-yl)thiophene is similar to other halogenated thiophenes, such as 2-(1-chloro-2-fluoropropan-2-yl)thiophene and 2-(1-bromo-2-chloropropan-2-yl)thiophene. its unique combination of bromine and fluorine atoms imparts distinct reactivity and properties compared to these compounds. This uniqueness makes it particularly valuable in specific applications where the presence of both halogens is advantageous.

Properties

IUPAC Name

2-(1-bromo-2-fluoropropan-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFS/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTAZTPOVMVSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Reactant of Route 3
Reactant of Route 3
2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Reactant of Route 4
Reactant of Route 4
2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Reactant of Route 5
2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Reactant of Route 6
2-(1-Bromo-2-fluoropropan-2-yl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.